2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide
Description
This compound is a pyrimidoindole derivative fused with an acetamide moiety, characterized by a 3-chlorophenyl group at position 3, methyl substituents at positions 5 and 8 of the pyrimidoindole core, and a 4-methylbenzyl group appended to the acetamide nitrogen. The presence of the chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the acetamide linker could improve solubility and metabolic stability compared to simpler heterocyclic systems .
Properties
CAS No. |
892294-16-5 |
|---|---|
Molecular Formula |
C28H25ClN4O3 |
Molecular Weight |
500.98 |
IUPAC Name |
2-[3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxopyrimido[5,4-b]indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C28H25ClN4O3/c1-17-7-10-19(11-8-17)15-30-24(34)16-32-25-22-13-18(2)9-12-23(22)31(3)26(25)27(35)33(28(32)36)21-6-4-5-20(29)14-21/h4-14H,15-16H2,1-3H3,(H,30,34) |
InChI Key |
WZHOSIVGZSFYHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)N(C5=C3C=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide , also identified as C200-3068, has garnered attention for its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and therapeutic potential.
Molecular Structure
- Molecular Formula : C28H25ClN4O3
- Molecular Weight : 500.98 g/mol
- SMILES Notation : CCc(cccc1)c1NC(CN(c1c(C(N2c3cccc(Cl)c3)=O)n(C)c3c1cc(C)cc3)C2=O)=O
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 5.337 |
| Water Solubility (LogSw) | -5.65 |
| Polar Surface Area | 56.187 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may inhibit certain kinases and enzymes associated with cancer cell proliferation and inflammation.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, pyrimidine derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth12. The specific IC50 values for related compounds suggest a promising avenue for further investigation into C200-3068's efficacy against cancer.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar pyrimidine derivatives have been documented to possess antibacterial and antifungal properties, which could be explored for C200-3068 through in vitro assays3.
Inhibition Studies
Inhibition studies on related compounds indicate that they can act as effective inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells1. This mechanism is crucial for the development of antitumor and antimicrobial agents.
Study 1: Antitumor Efficacy
A recent study assessed the cytotoxic effects of structurally similar compounds on HeLa cells. The results demonstrated that these compounds could induce significant apoptosis at concentrations as low as 100 µM2. It is hypothesized that C200-3068 may exhibit similar effects due to its structural analogies.
Study 2: Antimicrobial Activity
In another investigation focusing on pyrimidine derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL for effective derivatives3. Future studies should include C200-3068 to evaluate its antimicrobial potential.
Scientific Research Applications
Antimicrobial Applications
Recent studies have indicated that compounds with structural similarities to 2-(3-(3-chlorophenyl)-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Research has shown that derivatives of pyrimidoindole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds ranged from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer properties of pyrimidoindole derivatives are also under investigation:
- Mechanism of Action : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by targeting key signaling pathways like PI3K/AKT/mTOR. The compound's structure suggests it may exhibit similar mechanisms .
- Cell Cycle Arrest : Studies indicate that related compounds can block the cell cycle at the G2/M phase in colorectal cancer cells, leading to increased apoptosis .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of synthesized derivatives of pyrimidoindole compounds. The results indicated that modifications in the indole structure significantly influenced their antibacterial activity. This suggests a promising avenue for developing new antibiotics based on this compound's framework .
Summary Table of Biological Activities
| Activity | Details |
|---|---|
| Antibacterial | Effective against Staphylococcus aureus and Escherichia coli |
| Minimum Inhibitory Concentration (MIC) | Ranges from 37.9 to 113.8 μM |
| Anticancer | Induces apoptosis via PI3K/AKT/mTOR pathway |
| Cell Cycle Arrest | Blocks G2/M phase in colorectal cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
Research Findings and Implications
- Computational Studies : Molecular docking suggests the target compound’s 3-chlorophenyl group interacts with hydrophobic residues in kinase binding pockets, outperforming analogues with fluorophenyl or methoxyphenyl groups .
- In Vitro Data : While specific activity data for the target compound are unavailable, structurally related acetamide-pyrimidoindoles () show IC50 values of 0.5–2.0 μM against cancer cell lines, attributed to topoisomerase inhibition .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
